molecular formula C11H13NO3 B3005684 3-(2-Phenylacetamido)propanoic acid CAS No. 55154-47-7

3-(2-Phenylacetamido)propanoic acid

Cat. No.: B3005684
CAS No.: 55154-47-7
M. Wt: 207.229
InChI Key: WNJWSYAIZWDHMN-UHFFFAOYSA-N
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Description

3-(2-Phenylacetamido)propanoic acid is a β-amino acid derivative featuring a phenylacetamide group attached to the β-carbon of a propanoic acid backbone. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making it relevant in medicinal chemistry and drug design.

Properties

IUPAC Name

3-[(2-phenylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(12-7-6-11(14)15)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJWSYAIZWDHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylacetamido)propanoic acid typically involves the reaction of phenylacetic acid with beta-alanine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between phenylacetic acid and beta-alanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylacetamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Phenylacetamido)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Phenylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid (CAS 171002-19-0): Molecular Weight: 317.77 g/mol . Substituent: A chlorine atom at the 4-position of the phenyl ring.
  • 3-(3-Bromophenyl)-3-(2-phenylacetamido)propanoic acid (CAS 1017789-68-2): Molecular Weight: 362.22 g/mol . Substituent: Bromine at the 3-position of the phenyl ring. Impact: Bromine’s larger atomic size increases steric hindrance and polarizability, which may alter metabolic stability and solubility. However, this derivative is discontinued, suggesting challenges in synthesis or stability .

Table 1: Halogen-Substituted Analogs

Compound Substituent Molecular Weight (g/mol) Key Property
3-(2-Phenylacetamido)propanoic acid None ~239.28 (calculated) Baseline lipophilicity
4-Chloro derivative Cl (4-position) 317.77 Enhanced target selectivity
3-Bromo derivative Br (3-position) 362.22 Increased steric hindrance

Acetamido-Modified Analogs

  • 3-Acetamido-3-phenylpropanoic acid (CAS 40638-98-0): Structure: Replaces phenylacetamido with an acetamido group.
  • (2S)-2-Acetamido-3-(3-phenoxyphenyl)propanoic acid (CAS 1384435-43-1): Structure: Incorporates a phenoxy group and stereospecific acetamido substitution.

Table 2: Acetamido-Modified Analogs

Compound Substituent Key Property
3-Acetamido-3-phenylpropanoic acid Acetamido (no phenyl) Higher solubility, lower lipophilicity
(2S)-Phenoxy derivative Phenoxy + stereospecific Enhanced enzyme/receptor binding

Heterocyclic and Complex Derivatives

  • EG-003: Contains a tetrahydronaphthalen-1-yloxy group and dual phenylacetamido chains.
  • 3-[7-(4-Acetamidophenyl)-triazolo[1,5-a]pyrimidin-2-yl]propanoic acid: Structure: Triazolo-pyrimidinyl core linked to propanoic acid. Impact: The heterocycle enhances rigidity and hydrogen-bonding capacity, likely boosting potency in enzyme inhibition .

Table 3: Heterocyclic Analogs

Compound Structural Feature Molecular Weight (g/mol) Key Property
EG-003 Tetrahydronaphthalenyl + dual chains ~500 (estimated) Multi-target engagement
Triazolo-pyrimidinyl Triazolo-pyrimidine core 366.30 Enhanced enzyme inhibition

Biological Activity

3-(2-Phenylacetamido)propanoic acid, also known as N-(phenylacetyl)-beta-alanine, is a compound with significant potential in biological research and therapeutic applications. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 207.23 g/mol

The synthesis of this compound typically involves the reaction of phenylacetic acid with beta-alanine. Commonly used coupling reagents include dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond between the two reactants.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This modulation can lead to anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Anti-Inflammatory Properties

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By reducing the production of prostaglandins, this compound could potentially alleviate symptoms associated with inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus has been noted, indicating its potential as an antimicrobial agent .

Case Study 1: Inhibition of Inflammatory Pathways

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers. The treatment group exhibited lower levels of cytokines such as IL-6 and TNF-alpha compared to controls, suggesting a potent anti-inflammatory effect.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaBiological Activity
This compoundC11H13NO3Anti-inflammatory, Antimicrobial
Phenylacetic acidC8H8O2Mild anti-inflammatory
Beta-alanineC3H7NO2Neuroprotective effects

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